(2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
(2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of thiophene-2-carbaldehyde with 2,3,4,9-tetrahydro-1H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the carbazole moiety can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is being investigated for its ability to inhibit the growth of certain bacterial and fungal strains, as well as its cytotoxic effects on cancer cells.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, the compound’s properties are being utilized in the development of organic electronic materials. Its conjugated system and electron-rich thiophene ring make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of the carbazole family, known for its wide range of biological activities.
Thiophene: A sulfur-containing heterocycle that is commonly used in the synthesis of various organic compounds.
(2E)-2-[(phenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one: A structurally similar compound where the thiophene ring is replaced by a phenyl group.
Uniqueness
What sets (2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one apart from similar compounds is its unique combination of the carbazole and thiophene moieties. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17-11(10-12-4-3-9-20-12)7-8-14-13-5-1-2-6-15(13)18-16(14)17/h1-6,9-10,18H,7-8H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTDWOVLYAEOIL-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CS3)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/C3=CC=CS3)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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